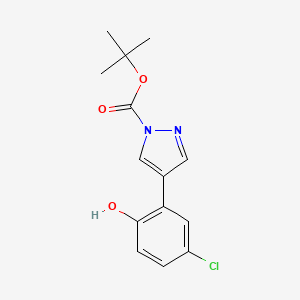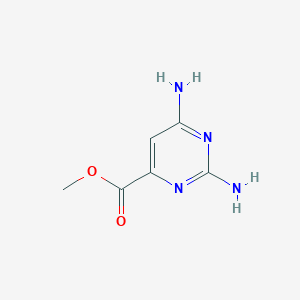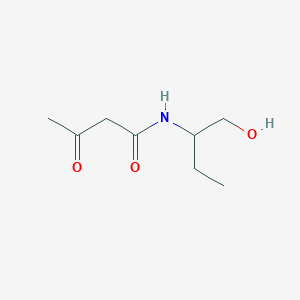![molecular formula C13H15ClN4O B8378410 6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8378410.png)
6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine
Übersicht
Beschreibung
6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound features a pyrido[3,2-d]pyrimidine core with a chloro substituent at the 6-position and a 1-methylpiperidin-4-yloxy group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-4-cyano-2-thiophenecarboxamides, using reagents like formic acid or triethyl orthoformate.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the 1-Methylpiperidin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrido[3,2-d]pyrimidine core reacts with 1-methylpiperidin-4-ol in the presence of a suitable base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Wissenschaftliche Forschungsanwendungen
6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemical entities.
Wirkmechanismus
The mechanism of action of 6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Used in the development of CDK4/6 inhibitors for breast cancer treatment.
Uniqueness
6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine is unique due to its specific substituents and the resulting biological activity. The presence of the 1-methylpiperidin-4-yloxy group enhances its interaction with certain biological targets, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C13H15ClN4O |
|---|---|
Molekulargewicht |
278.74 g/mol |
IUPAC-Name |
6-chloro-4-(1-methylpiperidin-4-yl)oxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H15ClN4O/c1-18-6-4-9(5-7-18)19-13-12-10(15-8-16-13)2-3-11(14)17-12/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
MZVIGFLVVMFMGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC2=NC=NC3=C2N=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethyl methanesulfonate](/img/structure/B8378342.png)




amino}methyl)furan-3-carboxylic acid](/img/structure/B8378369.png)

![1-[(2,2-Diethoxyethyl)sulfanyl]-3-methylbenzene](/img/structure/B8378395.png)



![Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-](/img/structure/B8378438.png)

